N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N~2~-(1-BICYCLO[221]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound characterized by its unique bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps:
Formation of the Bicyclic Moiety: The bicyclo[2.2.1]heptane structure is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as maleic anhydride.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, often using ethyl bromide in the presence of a strong base like sodium hydride.
Synthesis of the Pyrazole Ring: The 3,5-dimethyl-1H-pyrazole is synthesized separately through the condensation of acetylacetone with hydrazine.
Coupling Reactions: The pyrazole ring is then coupled with the bicyclic structure using a suitable linker, often involving a nucleophilic substitution reaction.
Formation of the Furamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and furamide moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl groups within the furamide structure, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of alkyl or acyl groups at the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its bicyclic structure and functional groups suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industry, N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is used in the synthesis of advanced materials, including polymers and resins. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of N2-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The pyrazole and furamide groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: Unique due to its specific combination of bicyclic, pyrazole, and furamide structures.
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-THIOAMIDE: Similar structure but with a thioamide group instead of a furamide, which can alter its reactivity and biological activity.
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-CARBOXAMIDE: Contains a carboxamide group, which can influence its solubility and interaction with biological targets.
Uniqueness
N~2~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C20H27N3O2 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H27N3O2/c1-12-8-13(2)23(22-12)11-17-6-7-19(25-17)20(24)21-14(3)18-10-15-4-5-16(18)9-15/h6-8,14-16,18H,4-5,9-11H2,1-3H3,(H,21,24) |
InChI Key |
XKXTWNZPOGWHCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)NC(C)C3CC4CCC3C4)C |
Origin of Product |
United States |
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